![molecular formula C24H17NO5 B2616139 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide CAS No. 883953-86-4](/img/structure/B2616139.png)
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a chromen-2-one group (a benzene ring fused with a 4H-chromen-2-one), and a phenylacetamide group (an acetamide group attached to a phenyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole, chromen-2-one, and phenylacetamide functional groups. These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the chromen-2-one ring might be susceptible to nucleophilic attack, and the amide group in the phenylacetamide might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and rigidity, while the carbonyl and amide groups might participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
This compound has been found to have potential antineoplastic activity. It has been shown to be efficacious in tumor cells experiencing glucose starvation . The compound inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells . This suggests that it could be used in the treatment of glucose-starved tumors .
Cancer Metabolism
The compound has been associated with cancer metabolism. It has been found to selectively kill cells exposed to glucose starvation . This is particularly relevant in the context of solid tumors, where glucose levels are often low .
Medicinal Chemistry
In the field of medicinal chemistry, this compound is of interest due to its potential antitumor activity and its impact on cancer metabolism . It is one of the derivatives of the kinase inhibitor amuvatinib .
Synthetic Lethality
The compound has been associated with the concept of synthetic lethality. This is a type of potential therapeutic strategy in oncology, where the inhibition of one gene (or metabolic pathway) is harmless but becomes lethal when combined with the inhibition of a second gene (or metabolic pathway) .
Claisen–Schmidt Reaction
This compound has been synthesized using a Claisen–Schmidt reaction . This is a type of carbon-carbon bond forming reaction that occurs between an aldehyde or ketone and a carbonyl compound in the presence of a base .
Quinoline Derivatives
The compound is a quinoline derivative . Quinoline derivatives have a wide range of biological activities, including antimalarial, antitumor, antibacterial, and antioxidant properties .
Safety and Hazards
Zukünftige Richtungen
The study of this compound could provide valuable insights into the properties and potential applications of molecules containing benzodioxole, chromen-2-one, and phenylacetamide groups. Future research could focus on synthesizing the compound and studying its physical, chemical, and biological properties .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-21(12-15-6-2-1-3-7-15)25-24-22(16-10-11-19-20(13-16)29-14-28-19)23(27)17-8-4-5-9-18(17)30-24/h1-11,13H,12,14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGVDYMSTNXVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.